molecular formula C18H17N3O4 B4974373 1-acetyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

1-acetyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

Cat. No. B4974373
M. Wt: 339.3 g/mol
InChI Key: BXGHDQTYELTWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole, also known as MNPD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MNPD is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Biochemical Analysis

Biochemical Properties

CDS1_004618, an integral membrane protein, catalyzes the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG), a critical intermediate in the synthesis of phosphatidylinositol and cardiolipin . This enzyme shows no particular substrate specificity, displaying similar activities for almost all substrates tested .

Cellular Effects

CDS1_004618 is essential for cell survival, particularly in mesenchymal-like cancers, which express low levels of CDS1 . It is also involved in the regulation of lipid storage, with its depletion leading to the formation of giant lipid droplets in cultured cells .

Molecular Mechanism

CDS1_004618 exerts its effects at the molecular level by catalyzing the formation of CDP-DAG from PA . This reaction is crucial for the synthesis of several phospholipid classes such as phosphatidylinositol, phosphatidylglycerol, and cardiolipin .

Dosage Effects in Animal Models

Animal models play a crucial role in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

CDS1_004618 is involved in the phospholipid biosynthesis pathways. It catalyzes the conversion of PA to CDP-DAG, a critical intermediate in the synthesis of phosphatidylinositol and cardiolipin .

Transport and Distribution

It is known that CDS1_004618 is an integral membrane protein .

Subcellular Localization

CDS1_004618 is mainly localized to the endoplasmic reticulum (ER), where it regulates the synthesis of phosphatidylinositol and phosphatidylglycerol . It is also suggested that CDS1_004618 may contribute to cardiolipin synthesis in mitochondria .

properties

IUPAC Name

1-[5-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(22)20-18(14-3-7-15(8-4-14)21(23)24)11-17(19-20)13-5-9-16(25-2)10-6-13/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGHDQTYELTWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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